molecular formula C21H18ClN5O2S B11319686 2-{[4-(4-Chlorophenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide

2-{[4-(4-Chlorophenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide

Cat. No.: B11319686
M. Wt: 439.9 g/mol
InChI Key: SKUICVWLBHAPJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4-(4-Chlorophenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrimidine ring, a chlorophenyl group, and a dimethylaminophenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-Chlorophenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide typically involves multiple steps, including the formation of the pyrimidine ring and the introduction of the chlorophenyl and dimethylaminophenyl groups. Common synthetic routes may include:

    Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate precursors under controlled conditions.

    Introduction of the Chlorophenyl Group: This step may involve the use of chlorinated reagents and specific catalysts to ensure the correct positioning of the chlorophenyl group.

    Attachment of the Dimethylaminophenyl Group: This step often requires the use of dimethylamine and suitable coupling agents to achieve the desired substitution.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-Chlorophenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where specific groups are replaced with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrimidine derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

2-{[4-(4-Chlorophenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[4-(4-Chlorophenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[4-(4-Chlorophenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H18ClN5O2S

Molecular Weight

439.9 g/mol

IUPAC Name

2-[[4-(4-chlorophenyl)-5-cyano-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-[4-(dimethylamino)phenyl]acetamide

InChI

InChI=1S/C21H18ClN5O2S/c1-27(2)16-9-7-15(8-10-16)24-18(28)12-30-21-25-19(17(11-23)20(29)26-21)13-3-5-14(22)6-4-13/h3-10H,12H2,1-2H3,(H,24,28)(H,25,26,29)

InChI Key

SKUICVWLBHAPJO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)CSC2=NC(=C(C(=O)N2)C#N)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.